molecular formula C20H16FN5O2 B2605784 ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate CAS No. 896355-87-6

ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2605784
CAS No.: 896355-87-6
M. Wt: 377.379
InChI Key: RWARYCBALWZBAO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the phthalazine moiety: This step involves the reaction of the pyrazole intermediate with a phthalic anhydride derivative in the presence of a suitable catalyst.

    Attachment of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of phthalazine compounds exhibit anticancer properties. Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating its potential use in therapies for diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Research

In a study published by the Royal Society of Chemistry, researchers evaluated the anticancer activity of several phthalazine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

A preclinical study assessed the anti-inflammatory effects of the compound in a mouse model of induced arthritis. The treated group exhibited reduced swelling and inflammation compared to controls, supporting its application in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-(4-phenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity.

    Ethyl 5-amino-1-(4-(4-chlorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, making it a compound of significant interest in medicinal chemistry.

Biological Activity

Ethyl 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C20H16FN5O2
  • CAS Number : 138907-68-3
  • Structure : The compound features a pyrazole ring, a phthalazine moiety, and an ethyl carboxylate group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step often includes a Michael-type addition reaction to form the pyrazole structure.
  • Introduction of the Phthalazine Moiety : This is achieved through condensation reactions involving appropriate precursors.
  • Carboxylation : The ethyl carboxylate group is introduced via esterification techniques.

Anticancer Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit topoisomerase II, leading to apoptosis in cancer cell lines such as HepG2 and MCF-7 .

CompoundCell LineIC50 (µM)Mechanism
Ethyl 5-amino...HepG22.5Topo II inhibition
Ethyl 5-amino...MCF-75.0Induces apoptosis

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Effects

Studies have indicated that this compound may also possess anti-inflammatory properties, inhibiting pathways involved in inflammation. Research suggests that similar compounds can modulate cytokine production and reduce inflammatory markers in vitro .

Case Study 1: Anticancer Activity

In a comparative study, ethyl 5-amino derivatives were tested against standard chemotherapeutics. The results showed that certain derivatives exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells, highlighting their potential as safer alternatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of various pyrazole derivatives, including ethyl 5-amino derivatives. The findings revealed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting further development for clinical applications .

Properties

IUPAC Name

ethyl 5-amino-1-[4-(4-fluorophenyl)phthalazin-1-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-2-28-20(27)16-11-23-26(18(16)22)19-15-6-4-3-5-14(15)17(24-25-19)12-7-9-13(21)10-8-12/h3-11H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARYCBALWZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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